MFCD03621288
Description
MFCD03621288 is a chemical compound identified by its Molecular Design Limited (MDL) number. For context, analogous MDL identifiers (e.g., MFCD00039227, MFCD13195646) in the evidence correspond to compounds with defined molecular formulas, synthesis pathways, and applications. For example, CAS 1533-03-5 (MFCD00039227) is a fluorinated ketone with applications in organic synthesis . If this compound follows similar conventions, it may belong to a class of fluorinated or aromatic compounds, but further validation is required.
Properties
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS2/c1-23-18(17-16(20)13-9-5-6-10-15(13)26-17)21-22-19(23)25-11-14(24)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKYJCEFVDZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03621288 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
MFCD03621288 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxidized derivative, while reduction may yield a reduced form of the compound.
Scientific Research Applications
MFCD03621288 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03621288 involves its interaction with specific molecular targets and pathways It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context of its use
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a generalized approach based on available
Table 1: Key Properties of Hypothetical MFCD03621288 and Comparators
*Assumptions based on fluorinated/aromatic analogs in the evidence.
Key Findings:
Structural Similarity : Fluorinated compounds like CAS 1533-03-5 and CAS 1046861-20-4 share high lipophilicity (Log P ~2.15) and moderate synthetic accessibility (~2.07), suggesting this compound may exhibit comparable properties .
Functional Overlap : Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) are often used in pharmaceuticals for metabolic stability. If this compound contains similar motifs, it may serve analogous roles .
Divergences : Brominated/boron-containing compounds (e.g., CAS 1046861-20-4) show distinct reactivity in cross-coupling reactions, whereas fluorinated analogs prioritize electronic effects .
Methodological Framework for Comparison
The evidence emphasizes rigorous methodologies for chemical comparisons:
- Synthesis: Reactions involving palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) are common for halogenated compounds, as seen in CAS 1046861-20-4 .
- Characterization : Techniques like column chromatography (CAS 1533-03-5) and spectroscopic analysis (e.g., NMR, IR) are standard for purity validation .
- Data Reporting : Guidelines from Analytical Chemistry stress explicit comparisons with existing methods, including yield, solubility, and safety profiles .
Limitations and Recommendations
Data Gaps : The absence of this compound in the evidence necessitates primary literature or proprietary database searches.
Validation : Experimental verification of properties (e.g., Log P, synthetic routes) is critical to avoid extrapolation errors.
Diverse Sourcing : Cross-referencing journals like Medicinal Chemistry Research and Synthetic Chemistry ensures methodological rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
